molecular formula C10H13NO3 B1318384 4-(4-Aminophenyl)-1,3-dioxan-5-ol CAS No. 924845-83-0

4-(4-Aminophenyl)-1,3-dioxan-5-ol

Cat. No.: B1318384
CAS No.: 924845-83-0
M. Wt: 195.21 g/mol
InChI Key: ZARWRSAEAFVTAB-UHFFFAOYSA-N
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Description

4-(4-Aminophenyl)-1,3-dioxan-5-ol is an organic compound characterized by the presence of an aminophenyl group attached to a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Aminophenyl)-1,3-dioxan-5-ol typically involves the reaction of 4-aminophenol with formaldehyde and an appropriate diol under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the dioxane ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Aminophenyl)-1,3-dioxan-5-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nitration using a mixture of nitric and sulfuric acids, halogenation using halogens or halogenating agents, and sulfonation using sulfuric acid.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of nitro, halogenated, or sulfonated derivatives.

Scientific Research Applications

4-(4-Aminophenyl)-1,3-dioxan-5-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-Aminophenyl)-1,3-dioxan-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

    4-Aminophenol: Shares the aminophenyl group but lacks the dioxane ring.

    4-(4-Methoxyphenyl)-1,3-dioxan-5-ol: Similar structure with a methoxy group instead of an amino group.

    4-(4-Nitrophenyl)-1,3-dioxan-5-ol: Contains a nitro group instead of an amino group.

Uniqueness: 4-(4-Aminophenyl)-1,3-dioxan-5-ol is unique due to the presence of both the aminophenyl group and the dioxane ring, which confer distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

4-(4-aminophenyl)-1,3-dioxan-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c11-8-3-1-7(2-4-8)10-9(12)5-13-6-14-10/h1-4,9-10,12H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARWRSAEAFVTAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OCO1)C2=CC=C(C=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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